molecular formula C14H15N3O2S B2399458 5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 1351283-85-6

5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one

Cat. No.: B2399458
CAS No.: 1351283-85-6
M. Wt: 289.35
InChI Key: RLMCRSDIAAHIFO-PKNBQFBNSA-N
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Description

5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and an imidazole ring

Properties

IUPAC Name

(5E)-5-[(2-morpholin-4-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-13-11(15-14(20)16-13)9-10-3-1-2-4-12(10)17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H2,15,16,18,20)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMCRSDIAAHIFO-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C=C3C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=CC=C2/C=C/3\C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one typically involves the condensation of 2-morpholinobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .

Comparison with Similar Compounds

5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a thioxotetrahydroimidazole core with a morpholinophenyl substituent, which is believed to contribute to its biological activity. The molecular formula is C14_{14}H16_{16}N2_{2}OS, and its molecular weight is approximately 272.35 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:

  • Anticancer Activity : The compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, it has been suggested that imidazole derivatives can act on monoacylglycerol lipase (MAGL), which is implicated in cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of imidazole compounds exhibit antibacterial activity against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. This activity is often linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Neuroprotective Effects : Similar compounds have shown potential in modulating neuroinflammatory processes, which may provide therapeutic avenues for neurodegenerative diseases .

Anticancer Activity

A study investigating the antiproliferative effects of various imidazole derivatives found that compounds structurally related to this compound exhibited significant inhibitory effects on cancer cell lines. The study reported IC50_{50} values indicating potent activity against breast and ovarian cancer cells, suggesting a mechanism involving MAGL inhibition .

Antimicrobial Activity

In another study, the synthesized complexes derived from similar imidazole frameworks were tested against common bacterial strains. The results demonstrated notable inhibitory zones in agar diffusion assays, confirming the antibacterial efficacy of these compounds. The coordination through nitrogen and sulfur atoms was highlighted as a critical factor in enhancing their biological activity .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInhibition of cell proliferation
AntimicrobialInhibition of E. coli and S. aureus
NeuroprotectiveModulation of neuroinflammation

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